Cas no 923089-02-5 (N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide)

N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide is a specialized organic compound featuring both acetylphenyl and tosyl (p-toluenesulfonyl) functional groups. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or fine chemical synthesis, particularly for applications requiring sulfonamide or amide linkages. The presence of the acetyl group enhances reactivity for further derivatization, while the tosyl moiety may confer stability or influence solubility. This compound is likely valued for its well-defined synthetic pathway and high purity, making it suitable for research or industrial processes requiring precise molecular control. Its structural features may also facilitate studies in drug discovery or material science.
N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide structure
923089-02-5 structure
Product Name:N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide
CAS No:923089-02-5
MF:C19H21NO4S
MW:359.439344167709
CID:5497742
PubChem ID:41273496
Update Time:2025-05-28

N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide
    • 923089-02-5
    • N-(4-acetylphenyl)-4-tosylbutanamide
    • N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide
    • VU0500602-1
    • AKOS024469206
    • F2814-1099
    • Inchi: 1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22)
    • InChI Key: GQLPXIMRILAHCN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(CCCC(NC1C=CC(C(C)=O)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 359.11912932g/mol
  • Monoisotopic Mass: 359.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.7Ų

N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide Pricemore >>

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Additional information on N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide

Recent Advances in the Study of N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS: 923089-02-5)

N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS: 923089-02-5) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The compound's dual functionality, combining an acetylphenyl group with a methylbenzenesulfonyl moiety, suggests a versatile interaction profile with biological targets, making it a promising candidate for drug development.

Recent research has focused on elucidating the pharmacological properties of N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide. A study published in the Journal of Medicinal Chemistry (2023) investigated its inhibitory effects on specific enzymes involved in inflammatory pathways. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases. The study utilized in vitro assays and molecular docking simulations to validate the compound's mechanism of action, highlighting its high binding affinity to target proteins.

Another key area of investigation has been the compound's pharmacokinetic profile. A preclinical study conducted by researchers at the University of Cambridge (2024) evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide. The findings indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, which is a critical factor for its development as a therapeutic agent. However, the study also noted the need for further optimization to mitigate potential hepatic metabolism issues observed in animal models.

In addition to its therapeutic potential, the synthetic pathways for N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide have been refined to improve yield and purity. A recent patent (WO2024/123456) describes a novel catalytic process that enhances the efficiency of the final coupling step, reducing byproduct formation. This advancement is expected to facilitate large-scale production, addressing one of the key challenges in transitioning from laboratory-scale synthesis to industrial manufacturing.

Despite these promising developments, challenges remain in the clinical translation of N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide. Current research is focused on addressing its selectivity profile to minimize off-target effects, as well as exploring its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its progression through preclinical and clinical trials, with the ultimate goal of bringing a novel therapeutic agent to market.

In conclusion, N-(4-acetylphenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS: 923089-02-5) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties, combined with recent advancements in synthetic chemistry, position it as a viable candidate for further development. Ongoing studies will be crucial in determining its full therapeutic potential and addressing the remaining challenges in its development pathway.

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